molecular formula C2H6N2O B1497039 Methylamine Cyanate CAS No. 63405-91-4

Methylamine Cyanate

Cat. No.: B1497039
CAS No.: 63405-91-4
M. Wt: 74.08 g/mol
InChI Key: UKTOIWYTTJCQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylamine Cyanate (CAS 63405-91-4) is a high-purity, white to almost white crystalline powder offered with a minimum purity of 98.0% . With the molecular formula C₂H₆N₂O and a molecular weight of 74.08 g/mol, this versatile compound is a valuable reagent for diverse scientific research and development projects . In laboratory research, this compound serves as a versatile building block for the synthesis of various high-performance polymers, including polyurethanes, polyamides, and polyesters . Its utility extends to pharmaceutical research, where it is employed in the synthesis of active compounds such as antifungals, anticonvulsants, and antibiotics . The compound acts as a nucleophile in its reaction mechanism, forming bonds with electrophiles in a highly exothermic process that involves proton transfer and nucleophilic attack . Researchers value this compound for its water-soluble solid form, which facilitates storage and handling in the lab . For optimal stability, it is recommended to store this hygroscopic compound in a cool, dark place at temperatures below 15°C, preferably under inert gas . As a safety precaution, appropriate personal protective equipment (PPE) including gloves and eye protection should be worn, as the compound can cause skin and serious eye irritation . Handling Note: This product is intended for research purposes only and is not classified as a drug, food additive, or for any human or veterinary therapeutic use.

Properties

IUPAC Name

cyanic acid;methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHNO.CH5N/c2-1-3;1-2/h3H;2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTOIWYTTJCQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN.C(#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63405-91-4
Record name Cyanic acid, compd. with methanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63405-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylamine Cyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Advanced Preparative Routes of Methylamine Cyanate

Direct Synthesis Approaches: Mechanistic Principles and Yield Optimization

Direct synthesis methods involve the direct combination of methylamine (B109427) with a suitable cyanate (B1221674) source. These approaches are often favored for their straightforward nature.

The most common direct synthesis of methylamine cyanate involves the reaction of methylamine (CH₃NH₂) with a cyanate salt or a cyanate-releasing compound. smolecule.com The fundamental mechanism involves the nucleophilic character of methylamine. chemborun.comchemborun.com

One established pathway is the reaction between methylamine and an alkali metal cyanate, such as potassium cyanate (KOCN) or sodium cyanate (NaOCN), typically in an aqueous solution. smolecule.com In this reaction, the methylamine molecule acts as a nucleophile. The process involves a proton transfer followed by a nucleophilic attack to form the methylammonium (B1206745) cyanate salt. chemborun.com The reaction is generally exothermic, indicating a thermodynamically favorable process. chemborun.com

Another direct route employs cyanuric chloride (C₃N₃Cl₃) as the electrophile, which reacts with methylamine. chemborun.com This reaction is typically conducted in a solvent like ethanol (B145695) or methanol (B129727). chemborun.com Methylamine's nucleophilic nitrogen atom attacks the electrophilic carbon of the cyanate source, leading to the formation of this compound. chemborun.com

The general reaction can be summarized as: CH₃NH₂ + HOCN → [CH₃NH₃]⁺[OCN]⁻

Table 1: Comparison of Direct Synthesis Pathways for this compound This table is generated based on data from the text.

Cyanate SourceTypical SolventMechanistic Role of MethylamineKey CharacteristicsReference
Potassium or Sodium CyanateAqueousNucleophileStraightforward salt formation. smolecule.com
Cyanuric ChlorideEthanol or MethanolNucleophileReaction with an electrophilic cyanate precursor. chemborun.com

The conditions under which the synthesis is performed have a significant impact on the crystallization, yield, and purity of the final this compound product. This compound is a white, crystalline, water-soluble solid, which simplifies its handling and storage. chemborun.comchemborun.com

Key factors influencing the outcome include:

Solvent: The choice of solvent is critical. Aqueous solutions are common for reactions with alkali metal cyanates. smolecule.com For other electrophiles like cyanuric chloride, alcohols such as ethanol or methanol are used. chemborun.com The solubility of the reactants and the final product in the chosen solvent system will dictate the ease of crystallization and isolation.

Temperature: The reaction between methylamine and cyanate sources is highly exothermic. chemborun.com Controlling the temperature is essential to prevent side reactions and to manage the crystallization process. Cooling, such as using an ice bath, can be employed to complete the crystallization of the product from the solution. orgsyn.org

Purity of Reactants: The purity of the starting methylamine and cyanate source directly affects the purity of the resulting this compound. Purification of precursors, such as the recrystallization of methylamine hydrochloride from isopropanol (B130326) to remove ammonium (B1175870) chloride impurities, is a relevant practice for ensuring high-quality products. sciencemadness.org

Recent research in related fields has also highlighted how additives can control crystallization. For instance, this compound itself has been used as an additive to manipulate and slow the crystallization of perovskite films, which results in higher quality crystals by slowing the volatilization of the solvent. acs.org This suggests that the concentration of this compound in the reaction mixture can self-influence its own crystallization behavior.

Indirect Synthetic Strategies via Precursor Transformations

Indirect methods for synthesizing this compound involve the chemical transformation of a precursor molecule. These routes can offer advantages in terms of reactant availability or control over the reaction.

A notable indirect pathway is the hydrolysis of methyl isocyanate (CH₃NCO). smolecule.com In the presence of water, methyl isocyanate can be hydrolyzed to produce this compound. smolecule.com This reaction must be carefully controlled, as the reaction of methyl isocyanate with water can also lead to the formation of 1,3-dimethylurea (B165225) and carbon dioxide, especially if the heat is not effectively removed. wikipedia.org

Another significant indirect consideration is the role of this compound as a key intermediate in the synthesis of its isomer, methylurea (B154334). The preparation of methylurea from methylamine hydrochloride and potassium cyanate is a well-documented procedure. orgsyn.orgorgsyn.org This reaction proceeds through the in-situ formation of methylammonium cyanate, which subsequently rearranges to the more stable methylurea, analogous to the classic Wöhler synthesis of urea (B33335) from ammonium cyanate.

CH₃NH₃Cl + KOCN → [CH₃NH₃]⁺[OCN]⁻ + KCl [CH₃NH₃]⁺[OCN]⁻ ⇌ CH₃NHC(O)NH₂ (Methylurea)

Furthermore, gas-phase reactions have been described where methylamine can react with carbon dioxide and ammonia (B1221849) under specific conditions to form this compound, representing another potential indirect pathway. smolecule.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste and avoiding hazardous substances. bdu.ac.in

Key green chemistry considerations include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. bdu.ac.in Direct addition reactions, such as that between methylamine and cyanic acid (derived from a cyanate salt), generally have high atom economy.

Use of Safer Solvents: The direct synthesis of this compound in an aqueous solution is an example of a green practice, as it avoids the use of volatile organic solvents. smolecule.combdu.ac.in Similarly, developing syntheses in benign solvents like water is a key goal in green chemistry, as demonstrated in the synthesis of related compounds like methyl isothiocyanate. google.com

Avoidance of Hazardous Reagents: A major focus of green chemistry in related fields has been the development of non-phosgene routes to isocyanates. acs.org Since methyl isocyanate can be a precursor to this compound, using methyl isocyanate produced through a greener pathway—for instance, from dimethyl carbonate, which yields only methanol as a byproduct—would make the indirect synthesis of this compound more sustainable. smolecule.comacs.org

Use of Renewable Feedstocks and Catalysis: The potential synthesis from methylamine, carbon dioxide, and ammonia represents a promising green route, utilizing CO₂ as a C1 source. smolecule.comresearchgate.net Additionally, electrochemical methods, which can be powered by renewable energy, are emerging as sustainable alternatives for related amine transformations. acs.org

Table 2: Application of Green Chemistry Principles to this compound Synthesis This table is generated based on data from the text.

Green Chemistry PrincipleApplication in this compound SynthesisReference
Use of Safer SolventsPerforming the direct synthesis in water instead of organic solvents. smolecule.combdu.ac.in
Avoidance of Toxic ReagentsUtilizing non-phosgene routes for the synthesis of precursors like methyl isocyanate. acs.org
High Atom EconomyFavoring direct addition reactions that incorporate most atoms from reactants into the product. bdu.ac.in
Use of Alternative FeedstocksExploring gas-phase reactions with CO₂ and ammonia as starting materials. smolecule.comresearchgate.net

Chemical Reactivity, Transformation Mechanisms, and Reaction Kinetics

Isomerization Pathways of Methylamine (B109427) Cyanate (B1221674) to N-Substituted Urea (B33335) Derivatives

The most fundamental transformation of methylamine cyanate is its isomerization into N-methylurea. This reaction is a classic example of a molecular rearrangement, analogous to the famous Wöhler synthesis of urea from ammonium (B1175870) cyanate. The process involves the intramolecular migration of atoms to form a more stable covalent structure.

Detailed Reaction Mechanisms of the Isomerization Process

The isomerization of this compound to N-methylurea is understood to proceed through a nucleophilic addition mechanism. The process is initiated by the dissociation of the ionic this compound into methylammonium (B1206745) cation ([CH₃NH₃]⁺) and cyanate anion ([NCO]⁻) in solution. The cyanate ion exists in equilibrium with a small amount of its tautomer, isocyanic acid (HNCO), which is facilitated by proton transfer from the methylammonium ion.

The key step involves the nucleophilic attack of the nitrogen atom of a methylamine molecule on the electrophilic carbon atom of isocyanic acid. Methylamine (CH₃NH₂) is formed from the deprotonation of the methylammonium ion. This attack leads to the formation of a zwitterionic intermediate, which then rapidly undergoes a proton transfer to yield the stable N-methylurea.

[CH₃NH₃]⁺[NCO]⁻ ⇌ CH₃NH₂ + HNCO → CH₃NHCONH₂

This mechanism is supported by studies on the analogous isomerization of ammonium cyanate to urea. masterorganicchemistry.com The presence of the methyl group on the amine does not fundamentally alter the mechanism but does influence the reaction kinetics.

Kinetic and Thermodynamic Parameters Governing Equilibrium and Rate Constants

Kinetic studies on the isomerization of alkylammonium cyanates provide valuable insight into the factors governing the reaction rate. Research by Hall and Watts on the isomerization of methylammonium cyanate in dimethyl sulphoxide has yielded specific kinetic and thermodynamic parameters. publish.csiro.aupublish.csiro.au The reaction follows second-order kinetics, consistent with a mechanism involving the interaction of two species (methylamine and isocyanic acid).

The activation parameters for the isomerization have been determined, showing the energy barrier and the entropy changes associated with the formation of the transition state. These parameters are crucial for understanding the temperature dependence of the reaction rate.

Activation Parameters for the Isomerization of Alkylammonium Cyanates in Dimethyl Sulphoxide

Ammonium CationΔH‡ (kJ mol¯¹)ΔS‡ (J K¯¹ mol¯¹)
Ammonium ([NH₄]⁺)85 ± 7-31 ± 23
Methylammonium ([CH₃NH₃]⁺)79 ± 6-26 ± 19
Ethylammonium ([CH₃CH₂NH₃]⁺)78 ± 7-36 ± 22

Data sourced from Hall, K. J., and Watts, D. W. (1977). publish.csiro.au

The data indicates that the enthalpy of activation (ΔH‡) for the isomerization of methylammonium cyanate is slightly lower than that for ammonium cyanate, suggesting a slightly faster reaction rate for the methyl-substituted compound under similar conditions. The entropy of activation (ΔS‡) is negative, which is consistent with a bimolecular reaction where two reactant molecules combine to form a more ordered transition state.

Catalysis and Solvent Effects on Isomerization Efficiency and Selectivity

The isomerization of this compound is significantly influenced by the solvent and the presence of catalysts. Solvents play a crucial role in stabilizing the reactants, transition state, and products, thereby affecting the reaction rate. Studies in mixed aqueous-dimethyl sulphoxide solvents have shown that the rate of isomerization of alkylammonium cyanates is sensitive to the solvent composition. publish.csiro.au Water, as a protic solvent, can participate in hydrogen bonding and proton transfer, which can facilitate the formation of the reactive intermediate, isocyanic acid. researchgate.net The use of aqueous hydrochloric acid has been shown to promote the synthesis of N-substituted ureas from amines and potassium cyanate, highlighting the role of acid catalysis in activating the cyanate. rsc.org

Catalysts, particularly acids, can accelerate the isomerization by increasing the concentration of the electrophilic species. Protonation of the cyanate ion to form isocyanic acid makes the carbon atom more susceptible to nucleophilic attack by methylamine. Theoretical studies on the reaction of urea with methylamine have shown that the activation barrier is significantly lowered in the presence of acid catalysts like p-toluenesulfonic acid. researchgate.net

Nucleophilic Reactivity of the Cyanate Anion in the Presence of Methylammonium

The cyanate anion ([NCO]⁻) is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. In the context of this compound, its primary nucleophilic role is in the isomerization reaction to form N-methylurea, where the nitrogen of the methylamine attacks the carbon of the cyanate-derived isocyanic acid.

Electrophilic Transformations Involving the Methylammonium Cation

The methylammonium cation ([CH₃NH₃]⁺) itself can participate in electrophilic transformations, although its reactivity in this regard is generally lower than that of other electrophiles. The positive charge on the nitrogen atom makes the attached protons acidic and the carbon atom slightly electrophilic.

When an amine is protonated to form an alkylammonium ion, its nucleophilicity is significantly reduced because the lone pair on the nitrogen is no longer available for donation. dicp.ac.cnpearson.com Consequently, the methylammonium cation is a poor nucleophile. However, it can act as a proton donor (a Brønsted-Lowry acid), as seen in its interaction with the cyanate anion to form isocyanic acid.

In principle, the carbon atom of the methylammonium cation could be subject to nucleophilic attack, leading to the displacement of ammonia (B1221849). However, such reactions are generally not favored under the conditions where this compound is typically studied.

Advanced Decomposition Mechanisms under Controlled Conditions

Under controlled heating, this compound can undergo decomposition. The thermal decomposition of N-methylurea is known to proceed through a methylammonium cyanate intermediate, which then decomposes. acs.org The decomposition pathways are complex and can yield a variety of products depending on the temperature and other conditions.

Analogous studies on the thermal decomposition of other methylammonium salts, such as methylammonium nitrate (B79036) and methylammonium lead iodide, provide insights into the potential decomposition products of this compound. acs.orggdut.edu.cn At elevated temperatures, the methylammonium cation can decompose to yield methylamine (CH₃NH₂) and ammonia (NH₃). acs.orggdut.edu.cn Further decomposition can lead to the formation of methane (B114726) (CH₄) and hydrogen cyanide (HCN). gdut.edu.cn The formation of these products suggests that both C-N and N-H bond cleavage can occur during the thermal degradation process.

Mass spectrometry analysis of the thermal decomposition of related organic-inorganic perovskite materials containing methylammonium has confirmed the release of methylamine, ammonia, and methyl halides (in the case of halide salts). acs.orggdut.edu.cn These findings suggest that the thermal decomposition of this compound would likely produce methylamine, ammonia, and potentially products derived from the decomposition of the cyanate anion, such as carbon dioxide and nitrogen oxides, depending on the atmosphere.

Thermal Degradation Pathways and By-product Formation

No detailed research findings on the thermal degradation pathways and by-product formation of this compound were found in the available literature.

Photochemical and Radiolytic Decomposition Studies

No detailed studies on the photochemical or radiolytic decomposition of this compound were found in the available literature.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy is a powerful tool for identifying the functional groups within methylammonium (B1206745) cyanate (B1221674). The infrared (IR) and Raman spectra are interpreted by considering the distinct vibrational modes of the methylammonium cation ([CH₃NH₃]⁺) and the cyanate anion ([OCN]⁻).

The spectrum of the methylammonium cation is characterized by vibrations of the methyl group (C-H stretches, bends) and the ammonium (B1175870) group (N-H stretches, bends), as well as the C-N stretching and torsional modes. The cyanate anion, a linear triatomic species, exhibits characteristic stretching and bending frequencies. In the solid state, intermolecular interactions, primarily hydrogen bonding between the -NH₃⁺ group of the cation and the oxygen and nitrogen atoms of the anion, can cause shifts in band positions and the appearance of new features in the low-frequency region of the spectrum.

While a dedicated, fully assigned spectrum for methylammonium cyanate is not extensively published, the expected vibrational frequencies can be predicted based on studies of methylamine (B109427), its protonated forms, and various cyanate salts. frontiersin.orgcapes.gov.braanda.orgresearchgate.net For instance, studies of methylamine in various matrices and phases have provided detailed assignments for the cation's expected vibrations. capes.gov.braanda.orgnasa.gov The intense band associated with the asymmetric stretch of the cyanate group is a key diagnostic marker, typically appearing above 2100 cm⁻¹. researchgate.net

Table 1: Predicted Vibrational Modes for Methylammonium Cyanate This table is based on data from related compounds and general spectroscopic principles.

Vibrational Mode Functional Group Approximate Frequency (cm⁻¹) Spectrum
Asymmetric N-H Stretch-NH₃⁺3200 - 3300IR, Raman
Symmetric N-H Stretch-NH₃⁺3100 - 3200IR, Raman
Asymmetric C-H Stretch-CH₃2960 - 2980IR, Raman
Symmetric C-H Stretch-CH₃2880 - 2900IR, Raman
Asymmetric N=C=O Stretch[OCN]⁻2150 - 2200IR
Asymmetric -NH₃⁺ Bend-NH₃⁺1580 - 1620IR
Symmetric -NH₃⁺ Bend-NH₃⁺1500 - 1550IR
Asymmetric -CH₃ Bend-CH₃1460 - 1480IR
Symmetric -CH₃ Bend-CH₃1410 - 1430IR
Symmetric N=C=O Stretch[OCN]⁻1290 - 1350Raman
C-N StretchC-N1000 - 1050IR, Raman
N=C=O Bend[OCN]⁻620 - 640IR

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Solution Dynamics

NMR spectroscopy in solution provides unambiguous evidence for the atomic connectivity of methylammonium cyanate, confirming its ionic structure.

¹³C and ¹⁵N NMR are critical for characterizing the distinct carbon and nitrogen environments in the compound.

¹³C NMR: The ¹³C NMR spectrum is expected to show two distinct resonances. One signal corresponds to the carbon atom of the methyl group in the [CH₃NH₃]⁺ cation, with a chemical shift influenced by the adjacent protonated nitrogen. Based on data for methylamine and its derivatives, this peak is predicted to appear in the range of 25-30 ppm. nih.govhmdb.ca The second signal, corresponding to the carbon atom in the [OCN]⁻ anion, would appear at a significantly different chemical shift, typically in the range of 125-130 ppm, characteristic of cyanate and isocyanate species.

¹⁵N NMR: Similarly, the ¹⁵N NMR spectrum should display two signals. The nitrogen of the [CH₃NH₃]⁺ cation is expected to be highly shielded, with a chemical shift significantly different from that of the nitrogen in the [OCN]⁻ anion. Studies on methylamine and related compounds show that protonation causes a notable change in the nitrogen chemical shift, which helps in assignment. nih.govpnas.org The availability of ¹⁵N-labeled methylamine facilitates such studies. nih.gov

Table 2: Predicted ¹³C and ¹⁵N NMR Chemical Shifts for Methylammonium Cyanate Values are estimates based on data for related ions and functional groups.

Nucleus Environment Predicted Chemical Shift (ppm)
¹³CC H₃NH₃⁺25 - 30
¹³COC N⁻125 - 130
¹⁵NCH₃N H₃⁺-330 to -350 (relative to CH₃NO₂)
¹⁵NOCN-190 to -220 (relative to CH₃NO₂)

Multi-dimensional NMR Techniques for Complex Structural Insights

While one-dimensional NMR is sufficient to confirm the basic structure, multi-dimensional techniques offer deeper insights, particularly for verifying proton-carbon and proton-nitrogen correlations. omicsonline.orgusask.ca

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): An HSQC or HMQC experiment would show a direct correlation between the protons of the methyl group and the methyl carbon, confirming the ¹H and ¹³C assignments for the methylammonium cation.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment could reveal long-range couplings. For the methylammonium cation, it would show a correlation between the methyl protons and the methyl carbon. It would also definitively show the absence of any correlation between the protons of the cation and the carbon of the anion, reinforcing the ionic nature of the compound.

Rotational Spectroscopy and Microwave Studies for Gas-Phase Molecular Geometry

Rotational and microwave spectroscopy are premier techniques for determining the precise molecular geometry, bond lengths, and bond angles of molecules in the gas phase. However, these methods are not applicable to methylammonium cyanate.

As an ionic salt, methylammonium cyanate has negligible vapor pressure and would decompose upon heating rather than forming a stable gas-phase molecule. Therefore, it cannot be studied by these techniques. Spectroscopic microwave and rotational studies have instead focused on related, volatile, covalent species such as methylamine (CH₃NH₂), which has been extensively characterized, and the covalent isomer methyl cyanate (CH₃OCN). frontiersin.orgaanda.orgaanda.orgcsic.es These studies provide detailed information on phenomena like internal rotation of the methyl group and inversion tunneling, which are features of the covalent molecules, not the ionic salt. nih.govacs.org

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for elucidating the three-dimensional structure of crystalline solids at the atomic level. For methylammonium cyanate, this technique would provide unequivocal proof of its ionic nature in the solid state.

A crystallographic study would precisely determine the positions of all atoms (excluding hydrogen, which can be located by neutron diffraction or inferred) within the crystal lattice. This allows for the measurement of all bond lengths and angles within the methylammonium cation and the linear cyanate anion. Crucially, it would also map the network of intermolecular interactions, primarily the hydrogen bonds between the ammonium protons (-NH₃⁺) and the electronegative oxygen and nitrogen atoms of the cyanate anion. These interactions govern the packing of the ions in the crystal.

While commercial suppliers describe the compound as a crystalline solid, a published, indexed crystal structure for methylammonium cyanate was not identified in a comprehensive literature search. tcichemicals.comtcichemicals.com A future crystallographic analysis would report the key parameters that define the crystal structure.

Table 3: Crystallographic Data for Methylammonium Cyanate No published data is currently available. This table indicates the parameters that would be determined in a crystallographic study.

Parameter Description Value
Crystal SystemThe basic symmetry of the unit cell (e.g., monoclinic, orthorhombic).Not Reported
Space GroupThe set of symmetry operations describing the arrangement of ions in the crystal.Not Reported
a (Å)Unit cell dimension.Not Reported
b (Å)Unit cell dimension.Not Reported
c (Å)Unit cell dimension.Not Reported
α (°)Unit cell angle.Not Reported
β (°)Unit cell angle.Not Reported
γ (°)Unit cell angle.Not Reported
V (ų)Volume of the unit cell.Not Reported
ZNumber of formula units per unit cell.Not Reported

Hydrogen Bonding Networks and Crystal Packing Motifs

Research on the closely related ammonium cyanate has provided significant insights into the nature of hydrogen bonding in this class of compounds. Studies utilizing neutron powder diffraction have conclusively demonstrated that the ammonium cation (NH₄⁺) forms N-H···N hydrogen bonds with the nitrogen atoms of four adjacent cyanate anions. researchgate.netacs.org This arrangement places the cyanate anions at the alternate corners of a distorted cube around the central ammonium ion. researchgate.net Density Functional Theory (DFT) calculations corroborate these experimental findings, indicating that the N-H···N hydrogen bonding configuration is energetically more favorable than potential N-H···O interactions. researchgate.net

By analogy, it is strongly inferred that the methylammonium cation (CH₃NH₃⁺) in methylamine cyanate acts as a hydrogen bond donor via its ammonium group (-NH₃⁺). The protons of the ammonium group are directed towards the nitrogen atoms of the linear cyanate anions (NCO⁻), forming a network of N-H···N hydrogen bonds. This primary interaction is the dominant force in the formation of the crystal lattice.

The crystal packing is further influenced by weaker van der Waals forces and electrostatic interactions between the ions. The arrangement of the methylammonium cations and cyanate anions into a stable, repeating three-dimensional lattice is a direct consequence of these directional hydrogen bonds and other intermolecular forces. The specific geometry and directionality of the N-H···N bonds define the crystal packing motif, leading to a structured and ordered solid material.

Table 1: Inferred Hydrogen Bonding Parameters in this compound (Based on analogy with Ammonium Cyanate)

DonorAcceptorHydrogen Bond TypeExpected Bond Length (Å) Range
N-H (from CH₃NH₃⁺)N (from NCO⁻)N-H···N2.8 - 3.2
N-H (from CH₃NH₃⁺)O (from NCO⁻)N-H···OLess Favorable

This table is generated based on established data for analogous compounds, as direct experimental values for this compound are not available in the cited literature.

Analysis of Conformational Isomers in the Solid State

The concept of conformational isomers in the context of this compound in the solid state primarily relates to the orientation and dynamics of the methylammonium cation within the crystal lattice. The methylammonium ion, while simple, possesses internal rotational degrees of freedom, specifically the rotation of the methyl (-CH₃) and ammonium (-NH₃⁺) groups around the C-N bond axis.

In the solid state, the crystal field environment created by the surrounding cyanate anions can influence the rotational motion of the methylammonium cation. At different temperatures, the cation may exhibit varying degrees of rotational freedom. At higher temperatures, the methylammonium cation might undergo rapid, nearly isotropic reorientation, behaving as a pseudo-spherical ion. As the temperature is lowered, this motion can become restricted, leading to the "freezing" of the cation into one or a few preferred orientations.

These distinct, stable orientations of the methylammonium cation within the crystal lattice can be considered as solid-state conformational isomers. The energy barriers between these orientations are determined by the strength and geometry of the hydrogen bonds with the cyanate anions and other non-covalent interactions.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the dynamics and conformational state of the methylammonium cation. Temperature-dependent NMR studies on various methylammonium-containing compounds have revealed the nature of these conformational dynamics, from rapid tumbling to ordered arrangements at low temperatures. While specific solid-state NMR data for this compound is not available in the reviewed literature, the principles from related methylammonium salts would apply.

The existence of different conformational states or dynamic behavior can have a significant impact on the phase transitions and physical properties of the material. The transition from a dynamically disordered state to an ordered state often corresponds to a structural phase transition in the crystal.

Table 2: Potential Conformational States of Methylammonium Cation in the Solid State

StateDescriptionImplication for Crystal Structure
Dynamically DisorderedRapid reorientation of the methylammonium cation.Higher symmetry crystal phase (e.g., cubic or tetragonal). The cation effectively occupies a larger volume.
Partially OrderedRotational motion is restricted to specific axes or a set of preferred orientations.Intermediate symmetry phase.
OrderedThe methylammonium cation is locked into a single orientation within the crystal lattice.Lower symmetry crystal phase (e.g., orthorhombic or monoclinic).

This table describes general phenomena observed in methylammonium-based solids and represents potential conformational behaviors in this compound.

Computational and Theoretical Chemistry of Methylamine Cyanate

Quantum Chemical Calculations of Electronic Structure and Bonding Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of the methylammonium (B1206745) cyanate (B1221674) ion pair. These methods model the molecule from first principles, providing detailed insights into its electronic makeup and the nature of the forces holding it together.

The electronic structure of the methylammonium cyanate intermediate is typically investigated using high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, as well as various functionals within Density Functional Theory (DFT), like B3LYP and M06-2X. osti.govresearchgate.netmdpi.org These calculations, often paired with extensive basis sets like 6-311++G(d,p), are used to locate the geometry of the intermediate as a local minimum on the potential energy surface. acs.orgresearchgate.net

The analysis of the resulting wave function reveals a structure best described as a salt: the methylammonium cation ([CH3NH3]+) and the cyanate anion ([NCO]-). The primary bonding interaction is electrostatic attraction between the positively charged ammonium (B1175870) group and the negatively charged cyanate ion. Molecular orbital analysis shows the highest occupied molecular orbital (HOMO) is localized on the cyanate anion, while the lowest unoccupied molecular orbital (LUMO) is centered on the methylammonium cation, which is characteristic of an ion pair. Natural Bond Orbital (NBO) analysis further quantifies this, calculating significant charge transfer from the methylamine (B109427) moiety to the cyanate moiety upon proton transfer. sci-hub.se

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. Since the methylammonium cyanate intermediate is highly reactive and transient, obtaining direct experimental spectra is exceptionally challenging. Computational methods can predict these properties, which can aid in its potential identification in complex reaction mixtures or serve as a benchmark for its theoretical characterization.

Calculations can determine the vibrational frequencies and infrared (IR) intensities associated with the [CH3NH3+][NCO-] intermediate. Key predicted vibrational modes would include:

N-H stretching frequencies in the methylammonium cation, shifted compared to free methylamine.

The characteristic asymmetric stretching mode of the NCO- anion.

Rocking and torsional modes associated with the methyl group.

These calculated frequencies for the intermediate can be compared to the well-known experimental and calculated spectra of the stable reactants (methylamine and isocyanic acid) and the final product (N-methylurea) to highlight unique spectral signatures. For instance, the transformation from reactants to the intermediate is marked by the disappearance of the vibrational modes of free methylamine and isocyanic acid and the appearance of modes characteristic of the [CH3NH3]+ and [NCO]- ions.

Table 1: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Key Species This table is illustrative, based on typical results from DFT calculations for related species. Exact values depend on the level of theory and basis set.

Vibrational ModeMethylamine (CH₃NH₂)Isocyanic Acid (HNCO)Intermediate ([CH₃NH₃]⁺[NCO]⁻)N-Methylurea (CH₃NHC(O)NH₂)
N-H Stretch~3400, 3320~3500~3200-3000~3450, 3350
C=O StretchN/AN/AN/A~1650
NCO Asymmetric StretchN/A~2250~2150N/A
NH₂ Scissoring/Bending~1620N/A~1600 (NH₃⁺ bend)~1570

Elucidation of Reaction Pathways and Transition State Geometries

Understanding the role of the methylammonium cyanate intermediate requires a detailed map of the reaction pathways it inhabits. Computational chemistry is indispensable for charting these pathways and characterizing the high-energy transition states that connect the intermediate to reactants and products.

The reaction between methylamine and isocyanic acid to form N-methylurea is a classic example of nucleophilic addition. The potential energy surface (PES) for this transformation, mapped using methods like DFT, reveals a multi-step process. researchgate.net

Reactant Complex Formation: Initially, methylamine and isocyanic acid approach each other to form a hydrogen-bonded pre-reaction complex.

Proton Transfer (Intermediate Formation): The first key step is an acid-base reaction where the acidic proton of isocyanic acid is transferred to the basic nitrogen atom of methylamine. This leads to the formation of the methylammonium cyanate ion pair, [CH3NH3+][NCO-], which exists in a distinct well, or local minimum, on the PES. The transition state for this proton transfer involves a concerted motion of the proton between the two nitrogen atoms.

Computational models have been used to study both the uncatalyzed gas-phase reaction and reactions catalyzed by other molecules, such as water or other methylamine molecules. researchgate.net In the uncatalyzed reaction, the activation barrier for the rearrangement of the ion pair to N-methylurea can be significant. researchgate.net

Thermodynamic and Kinetic Modeling of Chemical Processes

By calculating the energies of the reactants, intermediates, transition states, and products, a complete thermodynamic and kinetic profile of the reaction can be constructed.

The thermodynamic stability of the methylammonium cyanate intermediate is a key parameter. Calculations consistently show that the ion pair [CH3NH3+][NCO-] is energetically less stable than both the separated reactants (CH3NH2 + HNCO) and, especially, the final N-methylurea product. unizar.es The reaction to form N-methylurea is highly exothermic. The intermediate exists only because there is an energy barrier preventing its immediate collapse to the more stable product.

Table 2: Illustrative Calculated Relative Energies (kJ/mol) for the CH₃NH₂ + HNCO Reaction Pathway Values are representative and sourced conceptually from typical DFT calculations on similar reaction systems. researchgate.netunizar.es The zero point is defined as the energy of the separated reactants.

Species / StateRelative Enthalpy (ΔH)Relative Gibbs Free Energy (ΔG)Description
Reactants (CH₃NH₂ + HNCO)0.00.0Reference energy level.
Transition State 1 (Proton Transfer)+25+30Energy barrier to form the ion pair.
Intermediate ([CH₃NH₃]⁺[NCO]⁻)-40-35Metastable ion pair intermediate.
Transition State 2 (Rearrangement)+60+65Highest energy barrier; rate-determining step.
Product (N-Methylurea)-150-145Thermodynamically stable final product.

Applications in Advanced Organic Synthesis and Materials Science Research

Methylamine (B109427) Cyanate (B1221674) as a Reagent in the Synthesis of Complex Organic Molecules

Methylamine cyanate serves as a versatile and valuable reagent in the field of organic synthesis. myskinrecipes.comchemborun.com Its utility stems from its inherent reactivity and its capacity to act as a building block for more complex molecular architectures. smolecule.com The compound is particularly noted for its role as a key intermediate in the synthesis of a variety of organic compounds, including those with significant applications in the pharmaceutical and agrochemical industries. myskinrecipes.comsmolecule.comchemborun.com

The reactivity of this compound is characteristic of both its constituent parts: the nucleophilic methylamine group and the cyanate ion. smolecule.com This dual reactivity allows it to participate in a range of chemical transformations. For instance, the amine group can engage in reactions such as condensation with aldehydes or ketones to form imines and related compounds. smolecule.com As a good nucleophile, methylamine is considered a weak base, and its application in organic chemistry is widespread. wikipedia.org

Researchers utilize this compound to create intricate molecules that possess specific biological activities. myskinrecipes.com Its ability to form stable compounds makes it an important component in the development of heterocyclic compounds, which are fundamental structures in many drugs and pesticides. myskinrecipes.com The compound can be used to synthesize bioactive peptides, peptidomimetics, and other small molecules, highlighting its potential across a broad spectrum of scientific research. chemborun.com The synthesis of polymers such as polyurethanes, polyamides, and polyesters can also be achieved using this compound as a starting material or catalyst. chemborun.comchemborun.com

Role in the Synthesis of N-Substituted Urea (B33335) Derivatives for Research Purposes

This compound is intrinsically linked to the synthesis of N-substituted urea derivatives, a class of compounds with significant interest in medicinal chemistry, agrochemistry, and materials science. rsc.orgthieme-connect.com The fundamental reaction for producing mono-N-substituted ureas involves the reaction of a primary amine, such as methylamine, with a source of cyanic acid or a cyanate salt. njit.eduwikipedia.org The reaction of an amine with potassium cyanate in an aqueous solution is a common and practical method for preparing these derivatives. rsc.orgnjit.eduresearchgate.net

This process involves the nucleophilic addition of the amine to the cyanate ion (or its protonated form, isocyanic acid), which is generated in situ. rsc.orgwikipedia.org For example, methylamine can react with potassium cyanate, often in the presence of a mild acid to facilitate the formation of the isocyanate intermediate, to yield N-methylurea. rsc.orgwikipedia.org This straightforward approach avoids the use of hazardous reagents like phosgene (B1210022) or isocyanates, which are alternative but less desirable precursors. wikipedia.org

The scalability and efficiency of this method have been demonstrated, allowing for the production of various N-substituted ureas in good to excellent yields with high purity, often requiring minimal purification steps. rsc.orgresearchgate.net Research has focused on optimizing these conditions, such as using water as a solvent, to develop environmentally benign and industrially applicable protocols. rsc.org

Table 1: Overview of Synthesis Methods for N-Substituted Ureas

Method Reagents Key Features References
Amine and Cyanate Salt Primary Amine (e.g., Methylamine), Potassium Cyanate, Acid (e.g., HCl) Mild conditions, often uses water as a solvent, avoids hazardous reagents, scalable. njit.edu, rsc.org, researchgate.net
Hofmann Rearrangement Primary Amide, Phenyliodine Diacetate (PIDA), Ammonia (B1221849) Source Involves an isocyanate intermediate generated in situ from an amide. thieme-connect.com
Isocyanate Condensation Isocyanate, Amine A direct method, but often involves handling toxic isocyanate precursors. wikipedia.org

| Nitrourea (B1361781) Method | Nitrourea, Amine | Involves heating nitrourea with an amine in solution. | njit.edu |

Influence on Crystallization Processes and Morphological Control in Materials Science

In the realm of materials science, this compound has emerged as a functional additive capable of influencing the crystallization and morphology of advanced materials. Its application is particularly notable in the fabrication of thin films for electronic devices, where crystal quality, grain size, and surface morphology are critical determinants of performance.

This compound (MAOCN) has been successfully employed as an additive in the fabrication of methylammonium (B1206745) lead iodide (MAPbI₃) perovskite films, a key component in high-performance perovskite solar cells (PSCs). x-mol.netnih.govacs.org The quality of the perovskite crystal structure is paramount, as defects within the film act as sites for non-radiative recombination, a process that significantly lowers device efficiency. x-mol.netmaterialsfutures.org

Research shows that introducing MAOCN molecules into the perovskite precursor solution manipulates the crystallization dynamics of the MAPbI₃ film. x-mol.netnih.govacs.org Specifically, MAOCN slows the volatilization rate of the solvent and delays the crystallization process. x-mol.netacs.org This moderated growth allows for the formation of higher-quality crystals with larger grain sizes and stronger grain orientation. acs.org A key advantage of this method is that the crystal quality is optimized without leaving an additive residue in the final film. x-mol.netnih.gov

The resulting perovskite films exhibit a significantly lower density of defects. x-mol.netacs.org This reduction in trap states, often associated with uncoordinated lead ions (Pb²⁺), is a form of defect passivation. acs.orgresearchgate.net By healing these defects, MAOCN treatment suppresses non-radiative recombination pathways, leading to a longer carrier lifetime within the material. x-mol.netnih.gov Furthermore, the treated films exhibit a smoother, more hydrophobic surface, which can enhance stability. x-mol.netacs.org

Table 2: Effect of this compound (MAOCN) on MAPbI₃ Perovskite Film Properties

Property Control Film (Without MAOCN) MAOCN-Treated Film Improvement References
Crystallization Process Rapid Delayed and controlled Improved crystal growth conditions x-mol.net, nih.gov, acs.org
Crystal Quality Higher defect density Lower defect density, larger grains Enhanced crystallinity, reduced trap states x-mol.net, acs.org
Carrier Lifetime Shorter Longer Reduced non-radiative recombination x-mol.net, nih.gov

| Surface Morphology | Less uniform | Smoother and more hydrophobic | Improved interface contact and stability | x-mol.net, acs.org, acs.org |

The improvements in crystal quality and defect passivation imparted by this compound directly translate to enhanced optoelectronic properties in semiconductor devices. x-mol.netresearchgate.net In the context of MAPbI₃ perovskite solar cells, the use of MAOCN as an additive has led to significant gains in photovoltaic performance. x-mol.netnih.govacs.org

The reduction in charge carrier recombination losses is reflected in key device metrics. x-mol.net Solar cells fabricated with MAOCN-treated perovskite films have demonstrated a champion power conversion efficiency (PCE) of 21.28%. x-mol.netnih.govacs.org This high efficiency is a composite of improvements across all primary photovoltaic parameters. The open-circuit voltage (VOC), which is particularly sensitive to recombination losses, increased to 1.126 V. The short-circuit current density (JSC) reached 23.29 mA/cm², and the fill factor (FF), a measure of the cell's ideality, was an impressive 81.13%. x-mol.netnih.govacs.org

These findings underscore the critical role that additives like this compound can play in optimizing the optoelectronic characteristics of semiconductor materials. mdpi.com By controlling crystallization and passivating defects, it is possible to enhance charge transport and extraction, ultimately leading to more efficient and stable optoelectronic devices such as solar cells and light-emitting diodes. x-mol.netmdpi.com The enhanced hydrophobicity of the MAOCN-treated films also contributes to improved long-term stability, with unencapsulated devices retaining about 95% of their initial efficiency after 30 days under atmospheric conditions. x-mol.netnih.govacs.org

Table 3: Photovoltaic Performance of MAPbI₃ Solar Cells With and Without this compound (MAOCN) Additive

Parameter Control Device MAOCN-Based Device Unit References
Power Conversion Efficiency (PCE) Lower 21.28 % x-mol.net, nih.gov, acs.org
Open-Circuit Voltage (VOC) Lower 1.126 V x-mol.net, nih.gov, acs.org
Short-Circuit Current Density (JSC) Lower 23.29 mA/cm² x-mol.net, nih.gov, acs.org
Fill Factor (FF) Lower 81.13 % x-mol.net, nih.gov, acs.org

| Stability (Unencapsulated, 30 days) | Lower | ~95% of initial PCE | % | x-mol.net, nih.gov |

Table of Mentioned Compounds

Compound Name
Acetone dicarboxylic acid
Aldehydes
Alkanes
Amines
Ammonia
Ammonium (B1175870) carbamate
Ammonium cyanate
Aniline
Benzylamine
Carbon disulfide
Chloroform
Cyanic acid
Cyanuric chloride
Dimethylamine
Ethylene oxide
Formaldehyde
Halogen cyanides
Heterocyclic compounds
Hydrochloric acid
Imines
Isocyanates
Isoproturon
Ketones
Lead iodide (PbI₂)
Methanamine
Methanol (B129727)
Methyl isocyanate
Methyl isocyanide
Methylamine
This compound (MAOCN)
Methylammonium lead iodide (MAPbI₃)
N-methylurea
N-substituted ureas
Nitrourea
Phenyliodine diacetate (PIDA)
Phosgene
Polyamides
Polyesters
Polyurethanes
Potassium cyanate
Sodium hydroxide
Sodium methyldithiocarbamate
Succindialdehyde
Tropinone

Astrochemical and Prebiotic Chemical Context of Methylamine Cyanate

Formation Pathways of Methylamine (B109427) and Cyanate (B1221674) Precursors in Interstellar and Planetary Environments

The journey toward understanding the prebiotic significance of methylamine cyanate begins with the formation of its constituent parts, methylamine (CH₃NH₂) and the cyanate ion (OCN⁻), in the vast, cold expanses of interstellar space. Both components or their direct precursors have been identified or are theorized to form through various pathways in environments such as molecular clouds, protostellar sources, and on the surfaces of icy dust grains. nih.gov

Methylamine (CH₃NH₂) Formation: Methylamine has been detected in various astrophysical settings, including comets. nih.govacs.org Its formation is thought to occur through both gas-phase reactions and synthesis on the surfaces of interstellar ice analogs. acs.org

Grain-Surface Chemistry: A primary pathway for methylamine formation is believed to be the hydrogenation of simpler molecules on the surfaces of icy dust grains. researchgate.net This process can start with hydrogen cyanide (HCN), a common interstellar molecule. Through successive additions of hydrogen atoms, HCN is converted to methanimine (B1209239) (CH₂NH), which is then further hydrogenated to form methylamine (CH₃NH₂). acs.orgresearchgate.net Laboratory experiments simulating these interstellar ice conditions have validated this mechanism. aanda.org

Gas-Phase Reactions: In warmer interstellar regions (T > 100 K), gas-phase reactions may also contribute to methylamine abundance. researchgate.net One proposed neutral-neutral reaction involves the methyl radical (CH₃) and ammonia (B1221849) (NH₃). researchgate.net

Cyanate (OCN⁻) and Isocyanic Acid (HNCO) Formation: The cyanate ion is typically formed from its precursor, isocyanic acid (HNCO), a well-documented interstellar molecule. researchgate.net

Interstellar Ice Chemistry: Laboratory experiments have extensively investigated the formation of the "XCN" infrared absorption feature observed in interstellar ices, which is now confidently attributed to the cyanate ion (OCN⁻). researchgate.net The energetic processing of ice mixtures containing molecules like water (H₂O), carbon monoxide (CO), and ammonia (NH₃) by proton irradiation (simulating cosmic rays) has been shown to be an efficient method for producing OCN⁻, even at very low temperatures (15-25 K). researchgate.net This suggests that temperature increases to facilitate acid-base chemistry are not strictly necessary for its formation in these environments. researchgate.net

Gas-Phase and Acid-Base Reactions: Isocyanic acid (HNCO) is readily detected in various interstellar environments. researchgate.net In the presence of a base like ammonia (NH₃), a simple acid-base reaction can occur on ice surfaces to yield ammonium (B1175870) cyanate (NH₄⁺OCN⁻). researchgate.net This compound has been reported in comets, providing strong evidence for the availability of the cyanate ion in early solar system materials. researchgate.net The hydrolysis of cyanogen (B1215507) (C₂N₂) has also been suggested as a potential source of cyanate. doi.org

Interactive Data Table: Formation Pathways of Precursors

PrecursorFormation PathwayEnvironmentKey ReactantsSupporting Evidence
Methylamine Grain-surface hydrogenationInterstellar IcesHCN, H₂Laboratory Simulations aanda.org, Observations researchgate.net
Methylamine Gas-phase neutral-neutral reactionWarm Interstellar RegionsCH₃, NH₃Chemical Modeling researchgate.net
Cyanate (OCN⁻) Energetic processing of icesInterstellar IcesCO, NH₃, H₂OLaboratory Irradiation Experiments researchgate.net
Cyanate (OCN⁻) Acid-base reaction on icesCometary/Interstellar IcesHNCO, NH₃Cometary Detections researchgate.net

Abiotic Synthesis Scenarios for this compound or Related Chemical Intermediates in Early Earth Analogues

The delivery of methylamine and cyanate precursors to the early Earth via comets and meteorites, or their synthesis in the primordial atmosphere and hydrothermal systems, would have provided the necessary ingredients for further chemical evolution. nih.govnih.gov The reaction between methylamine and cyanate in aqueous environments, such as those postulated for the primitive Earth, represents a plausible step toward greater molecular complexity.

In an aqueous solution, methylamine (a base) and cyanic acid (an acid) would readily react to form the salt, methylammonium (B1206745) cyanate. This salt exists in equilibrium with its non-ionic components and can undergo further reactions. A key transformation is the nucleophilic addition of methylamine to cyanic acid (or isocyanic acid), which results in the formation of N-methylurea .

This reaction is analogous to the classic Wöhler synthesis of urea (B33335) from ammonium cyanate. The formation of N-methylurea from plausible prebiotic precursors under early Earth conditions is a significant step, as it creates a more complex molecule containing a peptide-like (amide) bond. Environments considered conducive to such synthesis include:

Evaporating Ponds and Lagoons: Wet-dry cycles in these environments could concentrate the precursor molecules, driving the reaction forward. eppcgs.org Alkaline lakes, in particular, have been identified as favorable locations for accumulating cyanide and its derivatives. nih.govfrontiersin.org

Hydrothermal Vent Systems: The chemical and thermal gradients in hydrothermal vents could provide the energy and catalytic surfaces (e.g., iron minerals) for the synthesis of precursors and their subsequent reactions. mdpi.com Cyanide and related molecules are considered relevant building blocks in these settings. mdpi.com

Impact Craters: Large impacts could create localized, transient environments with unique chemical compositions and energy sources, potentially fostering the synthesis of organic compounds. nih.gov

Interactive Data Table: Abiotic Synthesis Scenarios

ScenarioEnvironmentKey ProcessPrecursorsPotential Product
Aqueous Reaction Primordial Oceans, LakesNucleophilic AdditionMethylamine, Cyanic AcidN-methylurea
Concentration Mechanism Evaporating PondsWet-Dry CyclesDissolved PrecursorsEnhanced yield of N-methylurea
Geothermal Synthesis Hydrothermal VentsCatalysis on Mineral SurfacesNH₃, CO, etc.Formation of precursors and potential for subsequent reactions

Significance in the Origin of Complex Organic Molecules and Chemical Evolution Theories

The abiotic formation of this compound and its rearrangement to N-methylurea is significant in the context of chemical evolution because it represents a simple, plausible pathway to molecules that are direct precursors or analogues to key biological structures. The primary importance lies in its connection to peptide synthesis .

Peptide Bond Formation: The central challenge in prebiotic peptide synthesis is the formation of the amide bond that links amino acids, a process that is thermodynamically unfavorable in aqueous solutions. researchgate.netmdpi.com Activating agents are required to overcome this energy barrier. Cyanate has been extensively studied as a potential prebiotic activating agent for amino acids. nih.govnih.gov The reaction of cyanate with the C-terminal carboxyl group of an amino acid or peptide can activate it for subsequent reaction with another amino acid, thereby elongating a peptide chain. nih.gov

Formation of N-Carboxyanhydrides (NCAs): The reaction of cyanate with amino acids can lead to the formation of N-carbamoylamino acids. These intermediates can then cyclize to form amino acid N-carboxyanhydrides (NCAs), which are highly reactive species that readily polymerize into peptides in aqueous solution. This pathway suggests that cyanate and its precursors could have facilitated a background prebiotic production of NCAs on the early Earth, contributing to the emergence of a "peptide world". researchgate.net

A Step in Chemical Evolution: The synthesis of N-methylurea from simple, one- and two-carbon molecules (CO, NH₃, CH₃NH₂) represents a step-wise increase in molecular complexity. This aligns with the theory of chemical evolution, which posits a gradual progression from simple inorganic molecules to complex organic structures capable of carrying out primitive life functions. escholarship.orglmu.de The formation of a stable molecule with a peptide-like bond from cosmochemically abundant precursors provides a concrete example of how such evolution could have proceeded.

The reaction of methylamine with cyanate to form N-methylurea serves as a model for how simple, prebiotically available molecules could react to form the amide bonds that are fundamental to biochemistry, thereby providing a crucial link in the chain of events leading from interstellar chemistry to the origin of life. escholarship.org

Interactive Data Table: Significance in Chemical Evolution

ConceptSignificance of this compound ChemistryRelevance to Origin of Life
Peptide Bond Formation The reaction product, N-methylurea, contains a peptide-like amide bond formed from simple precursors.Demonstrates a plausible non-biological pathway to the fundamental bond of proteins. researchgate.net
Activating Agent Cyanate is a known activating agent for amino acids, facilitating peptide bond formation. nih.govProvides a mechanism to overcome the thermodynamic barrier to peptide synthesis in water.
Intermediate Formation Cyanate reactions can lead to N-Carboxyanhydrides (NCAs), which are potent peptide precursors.Offers a route to the spontaneous polymerization of amino acids.
Step-wise Complexity Represents the synthesis of a more complex molecule (N-methylurea) from simple interstellar ingredients.Supports the theory of a gradual chemical evolution toward the building blocks of life. escholarship.org

Q & A

Q. What steps ensure reproducibility in rotational spectroscopy studies of methyl cyanate?

  • Methodological Answer : Document experimental parameters (e.g., pressure, modulation frequency) and calibrate instruments using reference compounds. Share raw transition data and ERHAM input files to enable independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylamine Cyanate
Reactant of Route 2
Methylamine Cyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.